Enhanced Lipophilicity Relative to the N‑Methyl Analog
The XLogP3-AA of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is 0.1, compared to −0.2 for the N‑methyl analog (CAS 1152821-18-5) [1][2]. The Δ log P of +0.3 units indicates moderately higher lipophilicity, which can improve membrane permeability in cellular assays and alter target‑engagement profiles [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine: −0.2 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18) |
Why This Matters
Higher lipophilicity can be crucial for programs targeting intracellular kinases or CNS‑penetrant candidates, where the methyl analog may be too polar.
- [1] PubChem. Compound Summary for CID 71668848, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 28283394, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine. Accessed May 2026. View Source
